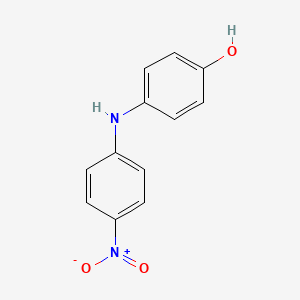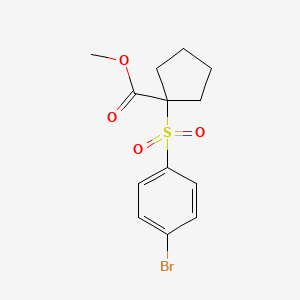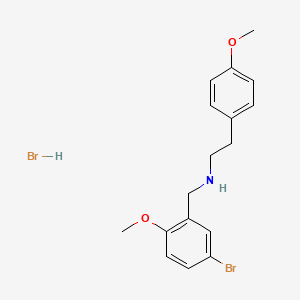
N-(5-Brom-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamin-Hydrobromid
Übersicht
Beschreibung
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is an organic compound that belongs to the class of substituted phenethylamines
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: May be used in the production of specialty chemicals or as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce a bromine atom at the 5-position.
Alkylation: The brominated intermediate is then alkylated with 2-(4-methoxyphenyl)ethanamine under basic conditions to form the desired product.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxybenzyl-2-(4-methoxyphenyl)ethanamine.
Substitution: Formation of N-(5-azido-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-chloro-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties.
N-(5-bromo-2-hydroxybenzyl)-2-(4-methoxyphenyl)ethanamine: Hydroxy group instead of methoxy, which may affect its solubility and reactivity.
Uniqueness
The presence of both bromine and methoxy groups in N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide makes it unique in terms of its chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, while the methoxy groups can undergo oxidation or reduction.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.BrH/c1-20-16-6-3-13(4-7-16)9-10-19-12-14-11-15(18)5-8-17(14)21-2;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSDBDXQLXTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Br)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-91-9 | |
| Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


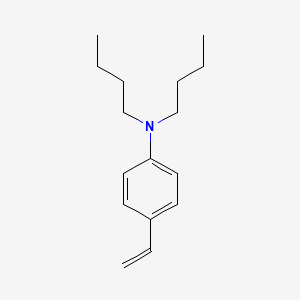

![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
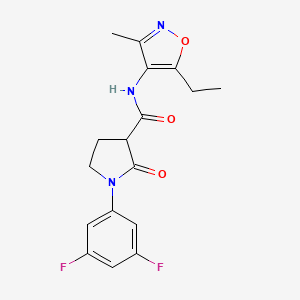
![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)
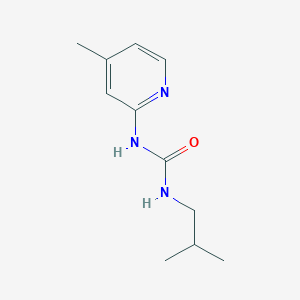
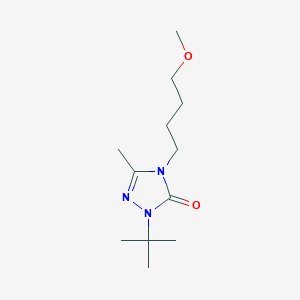
![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)
